molecular formula C10H18N4O3 B13589201 tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13589201
M. Wt: 242.28 g/mol
InChI Key: QWIHXIKBPWFJJM-YUMQZZPRSA-N
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Description

tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl group and the formation of the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The azide group can be reduced to form an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azidomethyl group.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .

Biology and Medicine: The azidomethyl group can be used for bioorthogonal chemistry, enabling the selective modification of biomolecules in living systems .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups can be incorporated into polymer backbones, leading to materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azidomethyl group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly selective and can occur under mild conditions, making it suitable for use in living systems .

Comparison with Similar Compounds

    tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the azidomethyl group.

    tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but contains an aminomethyl group instead of an azidomethyl group.

Uniqueness: The presence of the azidomethyl group in tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it unique compared to its analogs. This functional group allows for bioorthogonal reactions, which are not possible with the hydroxymethyl or aminomethyl analogs .

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

QWIHXIKBPWFJJM-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O

Origin of Product

United States

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